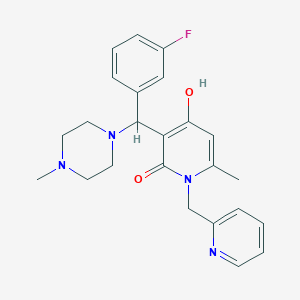

3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O2/c1-17-14-21(30)22(24(31)29(17)16-20-8-3-4-9-26-20)23(18-6-5-7-19(25)15-18)28-12-10-27(2)11-13-28/h3-9,14-15,23,30H,10-13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNUZPUEJNTTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC(=CC=C3)F)N4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one , also known as a derivative of pyridinone, exhibits a range of biological activities that are of significant interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Molecular Formula : C26H30FN3O3

- Molecular Weight : 451.542 g/mol

- Purity : Typically around 95%.

The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets. The presence of the 4-hydroxy and pyridin-2-ylmethyl moieties suggests potential interactions with enzyme systems and receptors involved in key cellular processes.

Antiparasitic Activity

Recent studies have indicated that compounds structurally related to this pyridinone exhibit antiparasitic effects against protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that the compound may inhibit critical pathways in these parasites, leading to cell death without significant cytotoxicity towards human cells .

Anticancer Properties

Research has highlighted the potential anticancer activity of similar pyridinone derivatives. For instance, compounds with similar substituents have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions at the molecular level remain to be fully elucidated but may involve modulation of signaling pathways related to tumor growth .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes, including phospholipase A2 (PLA2G15), which is implicated in various pathophysiological conditions including inflammation and cancer. Inhibition of PLA2G15 by cationic amphiphilic compounds has been associated with reduced phospholipidosis, indicating a potential for therapeutic applications in drug-induced toxicity contexts .

Study 1: Antiparasitic Efficacy

In a study evaluating the antiparasitic properties of related compounds, several derivatives exhibited low micromolar potencies against T. cruzi and L. infantum, with minimal cytotoxic effects on human cells. This highlights the potential for developing new treatments for parasitic infections using derivatives of this compound .

Study 2: Anticancer Activity

A series of pyridinone derivatives were tested for their anticancer properties, revealing that certain modifications led to enhanced potency against various cancer cell lines. The study suggested that the introduction of specific functional groups could optimize these compounds for better therapeutic profiles .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridinone Derivatives

Key Observations :

- Piperazine Substitution : The target compound’s 4-methylpiperazinyl group likely improves solubility compared to analogs with 4-(4-fluorophenyl)piperazinyl groups .

- Aryl Substituents : Fluorine or chlorine on the phenyl ring may influence metabolic stability; fluorine’s electronegativity enhances binding affinity in some cases .

- N1 Substituents: Pyridin-2-ylmethyl (target) vs.

Table 2: Bioactivity of Pyridinone Analogs

Insights :

- Fluorinated pyridinones (e.g., 4p) show analgesic efficacy, suggesting the target compound may share this activity due to structural similarities .

- Anti-inflammatory pyridazinone derivatives () highlight the importance of heterocyclic core modifications for activity .

Physicochemical Properties

Table 3: Physicochemical Comparison

*Calculated based on structural formula.

Notes:

- The target compound’s molecular weight (~445.5 g/mol) falls within the typical range for CNS-active drugs (<500 g/mol).

- Lipophilic substituents (e.g., 3-fluorophenyl) may reduce aqueous solubility compared to hydroxyl-rich analogs .

Q & A

Basic: What methodologies are recommended for optimizing the synthesis yield of this compound?

To enhance synthesis yields, consider:

- Catalyst Screening : Test palladium-based catalysts or phase-transfer agents to improve reaction efficiency.

- Temperature Gradients : Optimize reaction temperatures (e.g., 93–96°C for hydrolysis steps) to balance reaction rate and byproduct formation .

- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane (DCM) may enhance intermediate stability .

- Stepwise Purification : Use HCl-mediated crystallization or column chromatography to isolate high-purity intermediates .

Basic: How can researchers validate the structural integrity of this compound?

Combine multiple analytical techniques:

- Spectroscopy : Use NMR, NMR, and NMR to confirm substituent positions and fluorinated groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl at ~3200 cm) .

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for related piperazine derivatives .

Advanced: What experimental designs are suitable for evaluating its pharmacological activity?

- In Vivo Models : Use Sprague–Dawley rats or CD-1 mice for acute toxicity and analgesia studies. Employ thermal plate tests (55°C) with pre-dose and post-dose latency measurements .

- Dose-Response Curves : Test 10–100 mg/kg doses, using vehicle controls (e.g., 1% Tween-80).

- Statistical Analysis : Apply ANOVA and Tukey’s post hoc tests via GraphPad Prism 6 to determine significance (p < 0.05) .

Advanced: How should researchers address contradictions in bioactivity data across studies?

- Replicate Conditions : Standardize assays (e.g., cell lines, incubation times) to minimize variability .

- Environmental Controls : Monitor temperature, humidity, and light exposure during experiments, as these factors alter stability .

- Meta-Analysis : Use systematic reviews to identify outliers or confounding variables (e.g., impurity profiles) .

Advanced: What strategies can elucidate structure-activity relationships (SAR) for derivatives?

- Substituent Variation : Modify the 3-fluorophenyl or pyridin-2-ylmethyl groups to assess impact on target binding .

- Computational Modeling : Perform docking studies with enzymes like kinases or GPCRs to predict binding affinities.

- In Vitro Assays : Test analogs for IC values against disease-relevant targets (e.g., cancer cell lines) .

Basic: How can stability under physiological conditions be assessed?

- pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds .

Advanced: What methodologies evaluate its environmental fate and ecotoxicology?

- Biotic/Abiotic Studies : Track degradation in soil/water systems under UV light or microbial activity .

- Bioaccumulation Assays : Measure uptake in model organisms (e.g., Daphnia magna) using LC-MS/MS .

- Ecological Risk Assessment : Apply the INCHEMBIOL framework to model distribution in air, water, and biota .

Advanced: How can molecular interactions with biological targets be characterized?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified receptors.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes at atomic resolution .

Basic: What purification techniques are effective for intermediates?

- Acid-Base Extraction : Use HCl or NaOH to precipitate impurities while retaining the target compound .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

- Flash Chromatography : Employ silica gel columns with gradient elution (hexane/ethyl acetate) .

Advanced: What cross-disciplinary approaches enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.